Synthetic Versatility: 3-Chloro vs. Unsubstituted Pyrazolopyridine
The presence of a chlorine atom at the 3-position of 3-chloropyrazolo[1,5-a]pyridin-5-amine provides a reactive handle for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, enabling rapid diversification into more complex analogs. In contrast, the unsubstituted pyrazolo[1,5-a]pyridin-5-amine (CAS 1101120-37-9) lacks this functional group, limiting its utility to simple amination or acylation at the 5-amine only, thereby requiring additional steps to introduce substituents elsewhere on the core [1]. This differential reactivity directly impacts the efficiency and scope of library synthesis efforts.
| Evidence Dimension | Synthetic Utility (Functional Group Handles for Diversification) |
|---|---|
| Target Compound Data | Chloro substituent at C3; reactive toward nucleophilic substitution and cross-coupling |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridin-5-amine: Hydrogen at C3; unreactive toward cross-coupling |
| Quantified Difference | Qualitative difference in available reaction pathways; no direct yield comparison available in open literature |
| Conditions | Standard cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig) |
Why This Matters
Procurement of the 3-chloro derivative is justified for projects requiring modular synthesis of diverse analogs; the unsubstituted analog would necessitate a longer synthetic route to achieve similar diversification.
- [1] 3-chloropyrazolo[1,5-a]pyridin-5-amine. Kuujia.com CAS Database. View Source
